molecular formula C10H7N3O2 B1499369 3-Nitro-2,2'-bipyridine CAS No. 1069137-31-0

3-Nitro-2,2'-bipyridine

Cat. No. B1499369
CAS RN: 1069137-31-0
M. Wt: 201.18 g/mol
InChI Key: WXKMAKAMUFSVLI-UHFFFAOYSA-N
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Description

3-Nitro-2,2’-bipyridine is a derivative of the 2,2’-bipyridine molecular family . It has a molecular formula of C10H7N3O2 .


Synthesis Analysis

The synthesis of bipyridine derivatives, including 3-Nitro-2,2’-bipyridine, often involves methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . The couplings were efficiently catalyzed by NiCl2·6H2O without external ligands to give 2,2’-bipyridines in high yield . The synthesis of 3-Nitro-2,2’-bipyridine can also involve the coupling of 6-methyl-2-trimethylstanniopyridine and 2-chloro-6-methyl-3-nitropyridine in the presence of [Pd(PPh)Cl] .


Molecular Structure Analysis

The molecular structure of 3-Nitro-2,2’-bipyridine is similar to that of 2,2’-bipyridine . The nitro group in 3-Nitro-2,2’-bipyridine adds to the complexity of the molecule.


Chemical Reactions Analysis

Bipyridine compounds, including 3-Nitro-2,2’-bipyridine, strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . This strong coordination suggests that the product, 2,2’-bipyridine derivatives, act as ligands for nickel (II), facilitating the smooth progress of the coupling reaction .

Scientific Research Applications

Electronic Structure and Complex Formation

  • Electrochemical Studies : 3-Nitro-2,2'-bipyridine and its derivatives have been studied for their electrochemical properties. Research on mono- and di-nitro-substituted 2,2'-bipyridine compounds and their platinum complexes shows the influence of nitro groups on the electronic structure, particularly on the acceptor molecular orbitals involved in charge transfer transitions. These studies are crucial for understanding and developing advanced materials for electronic applications (Murray et al., 2012).

Ligand Synthesis and Complexation Studies

  • Ligand Synthesis : The synthesis of new bipyridyl ligands, including 3-nitro-2,2'-bipyridine derivatives, is an area of significant interest. These ligands have been used in complexation studies with various metals, providing insights into the structural and chemical properties of these complexes, which are relevant in areas like catalysis and pharmaceutical research (Long et al., 1993).

Nitric Oxide Release and Photodynamic Therapy

  • Nitric Oxide Release : Studies on nickel nitrosyl complexes with 2,2'-bipyridine ligands have shown the formation of N2O, a process relevant to environmental and biological chemistry. The research in this field can have implications for developing new therapeutic agents, particularly in photodynamic therapy (Wright et al., 2012).

Molecular Electronics and Nano-Actuators

  • Molecular Electronics : The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, a derivative of 3-Nitro-2,2'-bipyridine, exhibits charge-induced conformational switching and rectifying behavior, making it a potential candidate for use in molecular electronics and memory devices (Derosa et al., 2003).

Fluorescent Sensors and Environmental Monitoring

  • Environmental Sensing : Coordination polymers involving 2,2'-bipyridine, such as [Cd(bipy)][HL]n, have been developed as dual functional fluorescent sensors. They are capable of detecting hazardous environmental contaminants like nitrobenzene and dichromate anion, demonstrating their application in environmental monitoring (Kan & Wen, 2017).

Spectroelectrochemical Sensing

  • Iron Ion Detection : Research has shown the use of 2,2'-bipyridine in spectroelectrochemical sensors for the detection of aqueous iron ion. This has significant implications for environmental and analytical chemistry (Richardson et al., 2002).

Safety and Hazards

The safety data sheet for related compounds like Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate is available , but specific safety and hazard information for 3-Nitro-2,2’-bipyridine was not found in the retrieved papers.

Future Directions

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Thus, future research could focus on developing new methods for the preparation of bipyridine derivatives that overcome the challenges associated with traditional catalysis methods .

properties

IUPAC Name

3-nitro-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-13(15)9-5-3-7-12-10(9)8-4-1-2-6-11-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKMAKAMUFSVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657942
Record name 3-Nitro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2,2'-bipyridine

CAS RN

1069137-31-0
Record name 3-Nitro-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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